(2R,4S)-4-hydroxypiperidine-2-carboxylic acid
Overview
Description
“(2R,4S)-4-hydroxypiperidine-2-carboxylic acid” is a chemical compound with the molecular formula C6H12N2O2 . It is a derivative of piperidine, a heterocyclic organic compound. Piperidines are commonly found in many pharmaceuticals and alkaloids .
Molecular Structure Analysis
The molecular structure of “this compound” is based on its molecular formula C6H12N2O2 . The compound has two defined stereocentres .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular formula of C6H12N2O2, an average mass of 144.172 Da, and a monoisotopic mass of 144.089874 Da . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 291.9±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.3 mmHg at 25°C .Scientific Research Applications
Synthesis of Chiral Piperidine Derivatives
(2R,4S)-4-hydroxypiperidine-2-carboxylic acid and its derivatives play a significant role in the synthesis of chiral piperidine derivatives. For instance, Wilken et al. (1997) demonstrated the synthesis of new chiral bicyclic 3-hydroxypiperidines from β-amino alcohols, highlighting its potential in creating diverse chiral compounds (Wilken et al., 1997).
Antimetastatic Activity
In the realm of medicinal chemistry, compounds derived from this compound have shown promise in cancer research. Nishimura et al. (1997) synthesized L-iduronic acid-type 1-N-iminosugars from this compound, which exhibited antimetastatic activity, particularly in inhibiting the invasion of B16 BL6 cells (Nishimura et al., 1997).
Gamma-Aminobutyric Acid (GABA) Agonists
Jacobsen et al. (1982) explored the synthesis of hydroxy- and amino-substituted piperidinecarboxylic acids related to this compound. These compounds have potential as GABA agonists and inhibitors, which are crucial in neurotransmission and have implications in treating neurological disorders (Jacobsen et al., 1982).
Synthesis of Pipecolic Acid Derivatives
Purkayastha et al. (2010) utilized this compound in the innovative synthesis of pipecolic acid derivatives. This synthesis approach showed the potential of using the vinylfluoro group as an acetonyl cation equivalent, expanding the range of synthetic methodologies available to chemists (Purkayastha et al., 2010).
Material Science and Biochemistry Applications
Toniolo et al. (1998) discussed the use of a derivative of 4-hydroxypiperidine-2-carboxylic acid, specifically TOAC (2,2,6,6-tetramethylpiperidine-1-oxyl-4-amino-4-carboxylic acid). This compound has been identified as an effective β-turn and helix inducer in peptides and is a robust electron spin resonance probe, showing its versatility in material science and biochemistry (Toniolo et al., 1998).
Synthesis of Oligosaccharide Analogues
Byrgesen et al. (1997) demonstrated the use of piperidine carboxylic acids and 4-hydroxypiperidine-3-carboxylic acid in the combinatorial synthesis of simplified oligosaccharide analogues. This approach, utilizing solid-phase synthesis, highlights its significance in creating diverse molecular libraries for biochemical applications (Byrgesen et al., 1997).
Biotechnological Production of Organic Acids
Aurich et al. (2012) discussed the biotechnological production of oxo- and hydroxycarboxylic acids, including compounds related to this compound. These acids are used as building blocks in organic synthesis, demonstrating their importance in creating sustainable and "green" chemical processes (Aurich et al., 2012).
Mechanism of Action
Target of Action
It is known that similar compounds, such as levoketoconazole, target adrenocortical and pituitary adenoma cells .
Mode of Action
Levoketoconazole, a related compound, inhibits cortisol production in adrenocortical cells
Biochemical Pathways
Related compounds like trans-4-hydroxy-l-proline are known to be catabolized via trans-4-hydroxy-l-proline oxidase and l-amino acid oxidase pathways in animals . These pathways involve the mitochondria, cytosol, and peroxisome .
Pharmacokinetics
A related compound, levoketoconazole, has been shown to reach higher plasma concentrations with reduced clearance compared to its enantiomer, potentially indicating reduced hepatic metabolism .
Result of Action
Related compounds like levoketoconazole have been shown to inhibit cortisol production in adrenocortical cells . This could potentially lead to a decrease in symptoms associated with conditions like Cushing’s syndrome.
properties
IUPAC Name |
(2R,4S)-4-hydroxypiperidine-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c8-4-1-2-7-5(3-4)6(9)10/h4-5,7-8H,1-3H2,(H,9,10)/t4-,5+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRHNXNZBLHHEIU-CRCLSJGQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN[C@H](C[C@H]1O)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
145.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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